molecular formula C9H2F10O B14046648 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethoxy)benzene

1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B14046648
M. Wt: 316.09 g/mol
InChI Key: NFYWPHJTZKXEMW-UHFFFAOYSA-N
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Description

1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a halogenated benzene, is reacted with trifluoromethyl and trifluoromethoxy reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where these properties are advantageous.

Properties

Molecular Formula

C9H2F10O

Molecular Weight

316.09 g/mol

IUPAC Name

1-fluoro-2-(trifluoromethoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2F10O/c10-5-2-3(7(11,12)13)1-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H

InChI Key

NFYWPHJTZKXEMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)F)C(F)(F)F

Origin of Product

United States

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